Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of mesitylene with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of mesitylene with nitrile oxides under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another regioisomer with distinct chemical properties.
1,3,4-Oxadiazole: Known for its biological activities and used in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-7-5-8(2)10(9(3)6-7)11-14-12(18-15-11)13(16)17-4/h5-6H,1-4H3 |
InChI Key |
HPFJOKPIFHKZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=N2)C(=O)OC)C |
Origin of Product |
United States |
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